molecular formula C23H24N2O6S2 B14940459 Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

Cat. No.: B14940459
M. Wt: 488.6 g/mol
InChI Key: NVJDUPSZYDJLGP-UHFFFAOYSA-N
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Description

METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups

Preparation Methods

The synthesis of METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the sulfonamide and carbamoyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine).

Scientific Research Applications

METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving thiophene derivatives.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide and carbamoyl groups can form hydrogen bonds with proteins, affecting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives with sulfonamide and carbamoyl groups. What sets METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE apart is its specific combination of functional groups, which may confer unique properties and applications. Similar compounds include:

  • 3-[(3,4-DIMETHYLPHENYL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE
  • METHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]THIOPHENE-2-CARBOXYLATE

Properties

Molecular Formula

C23H24N2O6S2

Molecular Weight

488.6 g/mol

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)-[2-(2-methoxyanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C23H24N2O6S2/c1-15-9-10-17(13-16(15)2)25(14-21(26)24-18-7-5-6-8-19(18)30-3)33(28,29)20-11-12-32-22(20)23(27)31-4/h5-13H,14H2,1-4H3,(H,24,26)

InChI Key

NVJDUPSZYDJLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C

Origin of Product

United States

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